molecular formula C19H22ClN5O B008371 Basic yellow 57 CAS No. 68391-31-1

Basic yellow 57

Cat. No. B008371
CAS RN: 68391-31-1
M. Wt: 371.9 g/mol
InChI Key: NWKBFCIAPOSTKG-UHFFFAOYSA-M
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Description

Basic Yellow 57 (CAS no. 68391-31-1) is a dye that is commonly used in cosmetics, particularly as a hair colorant . It is a mixture of 63.5% dye (5-hydroxy-3-methyl-1-phenyl-4-(3’-trimethylammoniophenylazo)-pyrazole, chloride) with 9.6% sugar (undefined), 6.9% volatile matter, and 20% inorganic salts (chloride, sulphate, etc.) .


Synthesis Analysis

The synthesis of Basic Yellow 57 involves a series of chemical reactions, but the exact process is not detailed in the available literature. It’s important to note that the final product is a mixture of the dye with sugar, volatile matter, and inorganic salts .


Molecular Structure Analysis

The molecular formula of Basic Yellow 57 is C19H22ClN5O . It is a monoazo dye, which means it contains one azo group (-N=N-) in its structure .

Scientific Research Applications

  • Forensic Science : Liu, Zhu, Xie, and Zhang (2017) demonstrated that Basic Yellow doped nanomaterials are applicable in developing latent fingermarks on forensic-relevant materials, including metal foil, glass, plastic, and paper (Liu, Zhu, Xie, & Zhang, 2017).

  • Toxicology and Dermatology : Research by van C. Gorp (2016) revealed that Basic Yellow 57, along with hydrogen peroxide, can induce DNA fragmentation in human keratinocytes, a crucial finding for understanding the potential toxicity of hair dye components (van C. Gorp, 2016).

  • Corrosion Science : Ashassi-Sorkhabi, Masoumi, Ejbari, and Asghari (2009) found that Basic Yellow 13 dye significantly inhibits mild-steel corrosion, demonstrating strong interactions between inhibitor molecules and metal surfaces (Ashassi-Sorkhabi, Masoumi, Ejbari, & Asghari, 2009).

  • Environmental Science : Research on adsorption of dyes from aqueous solutions by domestic wastes highlighted the effectiveness of certain materials in removing Basic Yellow 57 from contaminated solutions (Navarro, Naidoo, Zahir, & SunKou, 2013).

  • Food Safety : Turahun (2012) discussed the importance of detecting Basic Yellow 2 in food due to its use as an industrial dye and potential for criminal acts involving its addition to food products (Turahun, 2012).

  • Textile Industry : Daneshvar, Khataee, and Djafarzadeh (2006) developed an artificial neural networks model to predict the efficiency of decolorization in textile dye solutions containing C.I. Basic Yellow 28 (Daneshvar, Khataee, & Djafarzadeh, 2006).

  • Adsorption Technology : The adsorption of Basic Yellow 28 on various materials like clinoptilolite and amberlite has been studied, with implications for water treatment and pollution control (Yener, Kopac, Dogu, & Dogu, 2006).

properties

IUPAC Name

trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N5O.ClH/c1-14-18(19(25)23(22-14)16-10-6-5-7-11-16)21-20-15-9-8-12-17(13-15)24(2,3)4;/h5-13,18H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKBFCIAPOSTKG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](C)(C)C)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275928
Record name N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic yellow 57

CAS RN

68391-31-1
Record name Basic Yellow 57
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68391-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic yellow 57
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenaminium, 3-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
C van Gorp - MaRBLe, 2014 - sustainabilityletters.net
… The aim of this study is to investigate the DNA damaging effects of Basic Yellow 57 (BY57) … low concentrations of the semi-permanent hair dye Basic Yellow 57 (BY57) lead to toxicity in …
Number of citations: 3 www.sustainabilityletters.net
M Pazin, S Barbosa… - Revista Eletrônica de …, 2012 - revistas.ufg.br
… For the dye Basic Yellow 57 the inhibitions were 41.0%, 58.3% and 38.5% to root elongation fresh biomass and dry biomass productions, respectively. The most sensitive endpoint of …
Number of citations: 0 www.revistas.ufg.br
W Steiling - Alternatives to Laboratory Animals, 2004 - journals.sagepub.com
… Two such hair dyes, the cationic azo dyes, BASIC BROWN 17 and BASIC YELLOW 57, were used to demonstrate the reliability and robustness of this new in vitro technique. …
Number of citations: 6 journals.sagepub.com
RM Kostadinova, G Sikorska, M Naidoo, AE Navarro - 2014 - academicworks.cuny.edu
… Basic yellow 57, basic blue 99 and crystal violet were chosen as model dyes due to their widespread use in the industry. Dye solutions at different pH values were placed in contact with …
Number of citations: 9 academicworks.cuny.edu
Y Masukawa - Journal of Chromatography A, 2006 - Elsevier
A capillary electrophoretic (CE) method for analyzing five basic dyes (Basic Red 76, Basic Brown 16, Basic Yellow 57, Basic Brown 17 and Basic Blue 99) sold under the trade name …
Number of citations: 31 www.sciencedirect.com
B Ballarin, S Galli, M Morigi - International journal of cosmetic …, 2007 - Wiley Online Library
… relating to a dyestuff containing Basic Yellow 57 (Fig. 2a) … Moreover, the amount of absorbed Basic Yellow 57 results … Basic Yellow 57 is classified as a cationic dye, HC Red 3 is a …
Number of citations: 9 onlinelibrary.wiley.com
CIR Writer - 2021 - cir-safety.org
… issued a Tentative Report with the conclusion that Basic Yellow 57 is safe for use as a hair … BELSITO: Okay, so we’re moving on to Basic Yellow 57. This is our hair dye for this meeting. …
Number of citations: 2 www.cir-safety.org
M Nassar, E Roytvayn, L Bellatín, R Sun-Kou… - …, 2022 - researchgate.net
… This study proposes the use of spent tea leaves for the elimination of the basic yellow 57 (BY57) hair dye. American (GT), Peruvian (PGT) and decaffeinated (DGT) spent tea leaves …
Number of citations: 0 www.researchgate.net
JH Franco, BF Silva, MVB Zanoni - Analytical Methods, 2015 - pubs.rsc.org
… -permanent dyes, chosen as a model of different chromophores, namely basic blue 99 (BB99), acid violet 43 (AV43), basic brown 16 (BB16), basic red 76 (BR76) and basic yellow 57 (…
Number of citations: 11 pubs.rsc.org
H Zahir, M Naidoo, RM Kostadinova… - Frontiers in …, 2014 - frontiersin.org
… Basic yellow 57 (BY57) was chosen as a model hair dye due to its prevalence in cosmetics wastewaters. This study proposes the use of lignocellulosic materials like spent tea leaves of …
Number of citations: 13 www.frontiersin.org

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